molecular formula C14H12BrF B14765505 5-Bromo-2-fluoro-3,3'-dimethyl-1,1'-biphenyl

5-Bromo-2-fluoro-3,3'-dimethyl-1,1'-biphenyl

Katalognummer: B14765505
Molekulargewicht: 279.15 g/mol
InChI-Schlüssel: KGEGMTNXHQBVIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-fluoro-3,3’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to a biphenyl structure, which consists of two benzene rings connected by a single bond. The compound’s molecular formula is C14H12BrF, and it is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3,3’-dimethyl-1,1’-biphenyl can be achieved through several methods, including:

    Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

    Electrophilic Aromatic Substitution:

Industrial Production Methods

Industrial production of 5-Bromo-2-fluoro-3,3’-dimethyl-1,1’-biphenyl often involves large-scale synthesis using the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The reaction is typically carried out in a solvent such as toluene or tetrahydrofuran, with the addition of a base to neutralize the reaction mixture .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-fluoro-3,3’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-3,3’-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials .

Eigenschaften

Molekularformel

C14H12BrF

Molekulargewicht

279.15 g/mol

IUPAC-Name

5-bromo-2-fluoro-1-methyl-3-(3-methylphenyl)benzene

InChI

InChI=1S/C14H12BrF/c1-9-4-3-5-11(6-9)13-8-12(15)7-10(2)14(13)16/h3-8H,1-2H3

InChI-Schlüssel

KGEGMTNXHQBVIJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=C(C(=CC(=C2)Br)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.